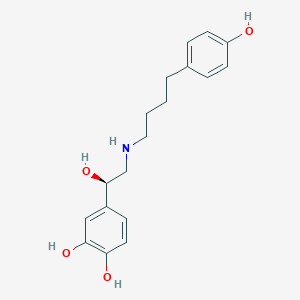

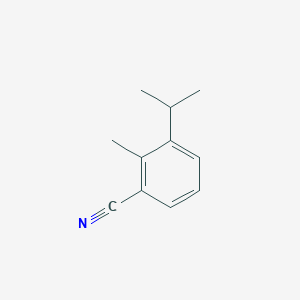

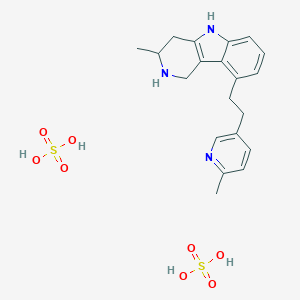

![molecular formula C16H31NO4Si B144471 tert-butil (2S)-2-[[tert-butil(dimetil)silil]oximetil]-5-oxopirrolidina-1-carboxilato CAS No. 81658-26-6](/img/structure/B144471.png)

tert-butil (2S)-2-[[tert-butil(dimetil)silil]oximetil]-5-oxopirrolidina-1-carboxilato

Descripción general

Descripción

Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, also known as Tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C16H31NO4Si and its molecular weight is 329.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desprotección de éteres tert-butil(dimetil)silil

Este compuesto se puede utilizar en la desprotección de éteres tert-butil(dimetil)silil . El tetraloroaurato(III) de sodio dihidratado se puede utilizar como catalizador para permitir una eliminación simple y suave de los grupos protectores tert-butil(dimetil)silil (TBS) . Este proceso puede desproteger selectivamente los éteres TBS alifáticos en presencia de éteres TBS aromáticos, éteres triisopropilsilil alifáticos, éteres tert-butil(difenil)silil alifáticos o éteres TBS alifáticos estéricamente impedidos .

Síntesis de ésteres terc-butilo

Los ésteres terc-butilo encuentran grandes aplicaciones en la química orgánica sintética . Se ha desarrollado un método sencillo para la introducción directa del grupo terc-butoxicarbonilo en una variedad de compuestos orgánicos utilizando sistemas de microreactores de flujo . El proceso de flujo resultante fue más eficiente, versátil y sostenible en comparación con el proceso por lotes .

3. Preparación de ésteres tert-butilo a partir de cianuros de bencilo Se ha logrado con éxito un nuevo protocolo para sintetizar ésteres tert-butilo a partir de cianuros de bencilo e hidroperóxido de tert-butilo . En presencia de hidroperóxido de tert-butilo, la oxidación del enlace Csp3–H, la escisión del enlace C–CN y la formación del enlace C–O procedieron sin problemas en un solo recipiente bajo condiciones libres de metal .

Mecanismo De Acción

Target of Action

The primary target of this compound is the tert-butyl(dimethyl)silyl (TBS) protecting groups . These groups are commonly used in organic chemistry to protect reactive hydroxyl groups during chemical reactions .

Mode of Action

The compound interacts with its targets by enabling a simple and mild removal of TBS protecting groups . This is facilitated by the use of a catalyst, specifically Sodium Tetrachloroaurate (III) Dihydrate . The deprotection process is selective, allowing for the removal of aliphatic TBS ethers in the presence of other groups .

Biochemical Pathways

The compound’s action primarily affects the biosynthetic and biodegradation pathways involving the TBS protecting groups . By selectively removing these groups, the compound can influence the course of these pathways and their downstream effects .

Result of Action

The primary result of the compound’s action is the removal of TBS protecting groups . This can lead to changes in the structure of the parent molecule, potentially affecting its reactivity and interactions with other molecules . Additionally, TBS ethers can also be transformed into benzyl ethers in one pot .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of certain other groups can affect the selectivity of the deprotection process . .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO4Si/c1-15(2,3)21-14(19)17-12(9-10-13(17)18)11-20-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVAQLMYVMOBJZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111589 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81658-26-6 | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81658-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-5-oxo-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

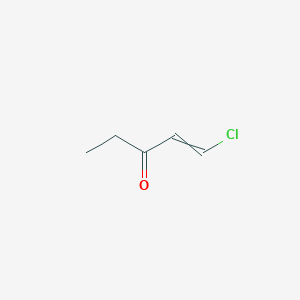

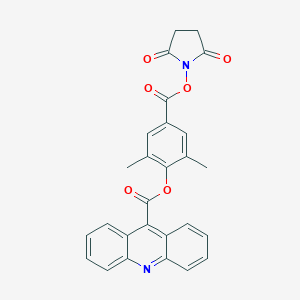

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![4-Sulfocalix[8]arene](/img/structure/B144422.png)